molecular formula C9H7NO2 B069384 5-Acetylfuro[3,2-b]pyridine CAS No. 193750-69-5

5-Acetylfuro[3,2-b]pyridine

Cat. No. B069384
M. Wt: 161.16 g/mol
InChI Key: GYLKRWTYZQKBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetylfuro[3,2-b]pyridine is a heterocyclic compound that has garnered attention in recent years due to its potential applications in scientific research. This compound is known for its unique properties that make it a valuable tool for studying biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 5-Acetylfuro[3,2-b]pyridine is not fully understood. However, it is believed to act as a reversible inhibitor of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Acetylfuro[3,2-b]pyridine are diverse and depend on the specific enzyme being inhibited. For example, inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can affect memory and muscle contraction. Inhibition of other enzymes can lead to changes in metabolism, hormone regulation, and other physiological processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Acetylfuro[3,2-b]pyridine in lab experiments is its ability to selectively inhibit enzymes. This selectivity allows researchers to study the specific role of an enzyme in a particular physiological process. However, one limitation of using this compound is that it may not be effective against all enzymes, and its effects may be influenced by factors such as pH and temperature.

Future Directions

There are many potential future directions for research involving 5-Acetylfuro[3,2-b]pyridine. One area of interest is the development of new inhibitors for specific enzymes. Another area of research is the study of the compound's effects on various physiological processes, including those related to aging and disease. Additionally, there is potential for the use of 5-Acetylfuro[3,2-b]pyridine in the development of new drugs and therapies.
Conclusion
In conclusion, 5-Acetylfuro[3,2-b]pyridine is a valuable tool for scientific research due to its ability to selectively inhibit enzymes and its diverse biochemical and physiological effects. The synthesis method for this compound is reliable and efficient, and its mechanism of action is not fully understood. While there are advantages and limitations to using 5-Acetylfuro[3,2-b]pyridine in lab experiments, the potential future directions for research involving this compound are numerous and exciting.

Synthesis Methods

The synthesis of 5-Acetylfuro[3,2-b]pyridine involves the reaction of 2-acetylpyridine with furfural in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including cyclization and dehydration, to form the final product. The yield of this reaction is typically high, making this method a reliable and efficient way to produce 5-Acetylfuro[3,2-b]pyridine.

Scientific Research Applications

5-Acetylfuro[3,2-b]pyridine has a wide range of scientific research applications. One of the most significant uses of this compound is in the study of enzyme inhibition. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can be used to study the role of acetylcholine in various physiological processes, including memory and muscle contraction.

properties

CAS RN

193750-69-5

Product Name

5-Acetylfuro[3,2-b]pyridine

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1-furo[3,2-b]pyridin-5-ylethanone

InChI

InChI=1S/C9H7NO2/c1-6(11)7-2-3-9-8(10-7)4-5-12-9/h2-5H,1H3

InChI Key

GYLKRWTYZQKBJJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC2=C(C=C1)OC=C2

Canonical SMILES

CC(=O)C1=NC2=C(C=C1)OC=C2

synonyms

Ethanone, 1-furo[3,2-b]pyridin-5-yl- (9CI)

Origin of Product

United States

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